Copper chromite

Description

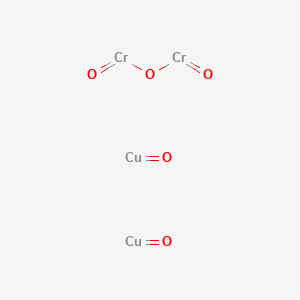

Structure

2D Structure

Properties

CAS No. |

12053-18-8 |

|---|---|

Molecular Formula |

CrCuO |

Molecular Weight |

131.54 g/mol |

IUPAC Name |

oxocopper;oxo(oxochromiooxy)chromium |

InChI |

InChI=1S/Cr.Cu.O |

InChI Key |

HFORGINKVIYNFC-UHFFFAOYSA-N |

SMILES |

O=[Cr]O[Cr]=O.O=[Cu].O=[Cu] |

Canonical SMILES |

[O].[Cr].[Cu] |

Other CAS No. |

12053-18-8 |

Origin of Product |

United States |

Synthetic Methodologies for Copper Chromite Systems

Conventional Synthetic Approaches

Conventional methods for synthesizing copper chromite are well-established and have been widely used for large-scale production. These techniques are generally straightforward but may offer limited control over the nanoscale properties of the final product.

Ceramic Method (Solid-State Synthesis)

The ceramic method, also known as solid-state synthesis, is a traditional and direct approach for producing this compound. chemijournal.comchemijournal.com This method involves the high-temperature reaction of solid precursors, typically copper(II) oxide (CuO) and chromium(III) oxide (Cr₂O₃). chemijournal.comchemijournal.com

The process generally consists of intimately mixing the powdered reactants in a specific stoichiometric ratio. scirp.orgscirp.org To ensure homogeneity, the mixture is often homogenized using a solvent like acetone (B3395972). chemijournal.comscirp.orgscirp.org The homogenized powder is then subjected to calcination at elevated temperatures, typically around 900°C, for several hours. chemijournal.comchemijournal.comscirp.orgscirp.org The high temperature provides the necessary energy to overcome the activation barrier for the solid-state diffusion and reaction between the oxide particles, leading to the formation of the this compound spinel structure.

One of the main drawbacks of the ceramic method is that it often results in particles with low surface areas and larger crystallite sizes due to the high temperatures involved. scirp.orgscirp.org Researchers have explored variations in the Cu/Cr ratio to influence the final product composition. scirp.orgscirp.org

Co-precipitation Techniques

Co-precipitation is a widely employed wet-chemical method for the synthesis of this compound, offering better control over particle size and morphology compared to the ceramic method. chemijournal.comsemnan.ac.ir This technique involves the simultaneous precipitation of copper and chromium species from a precursor solution.

In a typical co-precipitation synthesis, aqueous solutions of copper and chromium salts, such as copper nitrate (B79036) (Cu(NO₃)₂) and chromium nitrate (Cr(NO₃)₃), are used as precursors. ijcce.ac.irijcce.ac.irresearchgate.net A precipitating agent, commonly a base like ammonium (B1175870) hydroxide (B78521), is added to the mixed metal salt solution to induce the formation of insoluble hydroxides or other precursor compounds. researchgate.net The resulting precipitate is then filtered, washed to remove impurities, and dried. The final step is calcination at a specific temperature to decompose the precursor and form the crystalline this compound. ijcce.ac.irijcce.ac.ir

The properties of the synthesized this compound can be significantly influenced by various reaction parameters, including the mole ratio of the metal precursors, the pH of the solution, the calcination temperature, and the presence of surfactants. semnan.ac.ir For instance, studies have shown that the Cu²⁺/Cr³⁺ mole ratio and the calcination temperature can affect the phase composition and particle morphology of the final product. semnan.ac.ir An inverse co-precipitation method, where the metal nitrate solution is added to the ammonia (B1221849) solution, has been reported to yield this compound nanoparticles with a crystallite size of about 18 nm after calcination at 520°C. ijcce.ac.irijcce.ac.ir

Below is a data table illustrating the effect of the Cu²⁺/Cr³⁺ mole ratio and calcination temperature on the phases present in this compound synthesized via co-precipitation. semnan.ac.ir

| Cu²⁺/Cr³⁺ Mole Ratio | Calcination Temperature (°C) | Resulting Phases |

| 0.4 | 600 | CuCr₂O₄ + CuO |

| 0.7 | 700 | Increased amount of CuO |

| 1.0 | 800 | CuCrO₂ (CuCr₂O₄ not observed) |

| 1.0 | 900 | CuCrO₂ (CuCr₂O₄ not observed) |

Thermal Decomposition of Precursors

The thermal decomposition of appropriate precursor compounds is another effective route for the synthesis of this compound. wikipedia.org This method involves heating a single-source precursor containing both copper and chromium in the desired stoichiometric ratio. The precursor decomposes at a specific temperature, yielding the this compound product.

A variety of precursors can be utilized in this method. For example, copper ammonium chromate (B82759) is a commonly used precursor. orgsyn.org The thermal decomposition of this compound leads to the formation of this compound. orgsyn.org Another approach involves the calcination of copper chromate (CuCrO₄). wikipedia.org Additionally, precursors like basic copper ethylamine (B1201723) chromate and ammoniac copper oxalate (B1200264) chromate have been explored for the synthesis of this compound catalysts. researchgate.net

The synthesis of an active this compound catalyst that includes barium can be achieved by precipitating a solid from a solution containing barium nitrate, copper(II) nitrate, and ammonium chromate. This precipitate is then calcined at 350–400 °C to yield the final catalyst. wikipedia.org The properties of the resulting this compound, such as particle size and catalytic activity, are influenced by the nature of the precursor and the decomposition conditions. Research has shown that the decomposition of acetylacetonate (B107027) precursors, Cu(acac)₂ and Cr(acac)₃, occurs at different temperatures, which is a critical factor in the synthesis of copper chromium oxides via spray pyrolysis. acs.org

Hydrolysis Routes

Hydrolysis-based methods offer an alternative wet-chemical approach to synthesize this compound. This technique involves the hydrolysis of metal salts in a suitable solvent, followed by condensation and thermal treatment to form the final oxide. chemijournal.com

One procedure involves dissolving chromium nitrate nonahydrate (Cr(NO₃)₃·9H₂O) and copper nitrate trihydrate (Cu(NO₃)₂·3H₂O) in ethanol (B145695) at an elevated temperature (e.g., 60°C) to produce a transparent solution. chemijournal.com This is followed by a process of hydrolysis and condensation of the metallic salts. chemijournal.com A key advantage of this method is the potential for significant reductions in the required calcination temperatures, which helps in preventing the agglomeration of nanoparticles. chemijournal.com The hydrolysis of soluble polynuclear coordination compounds has also been investigated as a synthetic route to obtain this compound. researchgate.netsemanticscholar.org

Advanced and Nanostructure Synthesis Methods

Advanced synthesis methods are designed to provide precise control over the size, shape, and surface properties of this compound particles, often at the nanoscale. These techniques are crucial for developing materials with enhanced performance in catalytic and other applications.

Sol-Gel Methods (e.g., Citrate (B86180) Sol-Gel, Sol-Gel Auto-Combustion)

Sol-gel methods are versatile and widely used for the synthesis of high-purity, homogeneous, and nanocrystalline this compound at relatively low temperatures. chemijournal.comchemijournal.com These methods are based on the formation of a sol (a colloidal suspension of solid particles in a liquid) which is then converted into a gel (a solid network containing a liquid component).

In a typical sol-gel process for this compound, metal nitrates are used as precursors. scirp.org A complexing agent, such as citric acid, is added to the precursor solution. scirp.org The solution is then heated to evaporate the solvent, leading to the formation of a viscous gel. scirp.org This gel is subsequently dried and calcined to produce the final this compound powder. scirp.org The use of a complexing agent like citric acid helps to form a stable and homogeneous precursor gel, which upon calcination yields uniform nanoparticles. scirp.org

The pH of the initial solution can play a critical role in determining the final phase of the synthesized this compound. chemijournal.comscirp.org The following table summarizes the effect of pH on the synthesized phases in the citrate sol-gel method. scirp.org

| pH | Synthesized Phase |

| 3.32 | Cu |

| 5 | CuO |

| 7 | CuCr₂O₄ |

| 9 | CuO·CuCr₂O₄ |

Sol-gel auto-combustion is a variation of the sol-gel method that utilizes an exothermic redox reaction between the metal nitrates and an organic fuel (like citric acid or glycine) within the gel. mdpi.com Upon heating, the gel undergoes a self-sustaining combustion reaction, which rapidly generates high temperatures and leads to the formation of fine, crystalline this compound particles. scirp.org This method is known for its simplicity, speed, and ability to produce materials with high surface areas. mdpi.com The combustion process helps in the removal of organic residues and promotes the crystallization of the desired spinel phase. scirp.org

Hydrothermal and Solvothermal Synthesis

Hydrothermal and solvothermal methods are versatile techniques for the synthesis of crystalline materials from aqueous or non-aqueous solutions under elevated temperature and pressure. These methods allow for precise control over the size, shape, and crystallinity of the resulting this compound nanoparticles.

In a typical hydrothermal synthesis, aqueous solutions of copper and chromium salts, such as nitrates or chlorides, are mixed in a stoichiometric ratio. A mineralizer, often a basic solution like sodium hydroxide or ammonia, is added to control the pH and facilitate the precipitation of the precursor hydroxides. The resulting suspension is then sealed in a Teflon-lined stainless-steel autoclave and heated to temperatures typically ranging from 120 to 200°C for several hours. During this process, the precursor hydroxides undergo dehydration and crystallization to form this compound.

Solvothermal synthesis follows a similar principle but utilizes non-aqueous solvents, such as ethanol or ethylene (B1197577) glycol. The choice of solvent can influence the morphology and surface properties of the synthesized this compound. For instance, the use of ethylene glycol can lead to the formation of uniform, well-dispersed nanoparticles due to its coordinating and capping effects.

| Parameter | Typical Range/Conditions | Effect on Product |

| Temperature | 120 - 200 °C | Higher temperatures generally lead to increased crystallinity and larger particle sizes. |

| Time | 6 - 24 hours | Longer reaction times can promote crystal growth and phase purity. |

| pH | 8 - 12 | Affects the precipitation of precursors and the final particle morphology. |

| Precursors | Copper and Chromium Nitrates, Chlorides, or Sulfates | The choice of precursor can influence the reaction kinetics and purity of the final product. |

| Solvent | Water (Hydrothermal), Ethanol, Ethylene Glycol (Solvothermal) | The solvent can act as a medium, a reactant, or a capping agent, influencing particle size and morphology. |

Electrochemical Approaches

Electrochemical synthesis offers a room-temperature, environmentally friendly route to produce this compound nanoparticles. This method involves the application of an electric current to an electrolyte solution containing copper and chromium precursors. The electrochemical reactions at the electrodes lead to the formation of the desired compound.

One common approach involves the use of a sacrificial copper anode and a platinum or graphite (B72142) cathode in an electrolyte containing a chromium salt, such as chromium nitrate. Upon applying a potential, the copper anode oxidizes to Cu²⁺ ions, which then react with the chromate ions in the solution to form this compound. The process parameters, such as current density, electrolyte concentration, and pH, can be tuned to control the particle size and composition of the product.

Another electrochemical technique is the electrophoretic deposition of pre-synthesized copper and chromium hydroxide nanoparticles onto a conductive substrate, followed by thermal treatment to form this compound. This method allows for the fabrication of thin films and coatings.

| Parameter | Typical Conditions | Effect on Product |

| Current Density | 1 - 10 mA/cm² | Influences the rate of ion generation and deposition, affecting particle size and morphology. |

| Electrolyte | Aqueous solution of copper and chromium salts | The concentration and type of ions in the electrolyte determine the composition of the product. |

| pH | 4 - 7 | Affects the stability of the precursor ions and the morphology of the deposited material. |

| Electrodes | Copper (sacrificial anode), Platinum or Graphite (cathode) | The choice of electrode material can influence the purity of the product. |

Microemulsion and Nanocasting Techniques

Microemulsion and nanocasting methods are advanced techniques for the synthesis of nanostructured materials with well-defined morphologies and high surface areas.

The microemulsion method involves the creation of a thermodynamically stable, isotropic dispersion of two immiscible liquids, typically water and oil, stabilized by a surfactant. The aqueous microdroplets act as nanoreactors for the synthesis of this compound. Precursor solutions of copper and chromium salts are encapsulated within these water droplets. Upon mixing two microemulsions, one containing the copper precursor and the other the chromium precursor, the droplets collide and coalesce, leading to the precipitation of this compound nanoparticles within the confined space of the nanoreactors. The size of the resulting nanoparticles can be controlled by adjusting the water-to-surfactant ratio. chemijournal.com

Nanocasting is a templating technique that utilizes a pre-synthesized porous material with a well-defined nanostructure as a hard template. Common templates include mesoporous silica (B1680970) (e.g., SBA-15, KIT-6) and porous alumina (B75360). The pores of the template are infiltrated with a solution of copper and chromium precursors. After drying, the precursor-loaded template is subjected to calcination to convert the precursors into this compound within the pores. Finally, the template is selectively removed, typically by etching with hydrofluoric acid or a strong base, leaving behind a nanocasted replica of the template structure in the form of this compound. This method allows for the synthesis of mesoporous this compound with high surface area and ordered pore structures.

| Technique | Key Parameters | Resulting Morphology |

| Microemulsion | Water-to-surfactant ratio, type of surfactant and oil | Spherical nanoparticles with controlled size. chemijournal.com |

| Nanocasting | Template pore size and structure, precursor concentration | Ordered mesoporous structures, nanowires, or nanotubes. |

Chemical Reduction Methodologies

Chemical reduction is a straightforward and effective method for synthesizing this compound nanoparticles. This approach typically involves the reduction of a mixture of copper and chromium salts in a solution using a reducing agent.

In a typical procedure, aqueous solutions of copper nitrate and chromium nitrate are mixed in the desired stoichiometric ratio. A reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or hydrazine (B178648) (N₂H₄), is then added to the solution. chemijournal.com The reduction process leads to the co-precipitation of copper and chromium species, which upon subsequent calcination, form the this compound spinel structure. The reaction is often carried out under an inert atmosphere to prevent the oxidation of the reactants and products. The particle size and morphology of the resulting this compound can be influenced by factors such as the concentration of the reactants, the type and amount of the reducing agent, and the reaction temperature. chemijournal.com

| Parameter | Typical Conditions | Effect on Product |

| Reducing Agent | Sodium Borohydride, Hydrazine | The strength of the reducing agent can affect the reaction rate and the nature of the precipitated species. chemijournal.com |

| Precursors | Copper and Chromium Nitrates | The purity of the precursors is crucial for obtaining a pure final product. |

| Temperature | Room temperature to 80 °C | Higher temperatures can increase the reaction rate and influence particle size. |

| pH | 7 - 10 | Affects the stability of the precursor and the efficiency of the reduction process. |

Combustion Synthesis Techniques

Combustion synthesis, also known as self-propagating high-temperature synthesis (SHS), is a rapid and energy-efficient method for producing a wide range of materials, including this compound. This technique utilizes a highly exothermic redox reaction between an oxidizer (metal nitrates) and a fuel (e.g., urea, glycine, citric acid).

In a typical process, stoichiometric amounts of copper nitrate and chromium nitrate (oxidizers) are dissolved in a minimum amount of deionized water along with a fuel. The solution is then heated in a furnace. As the water evaporates, the mixture forms a viscous gel. Upon reaching the ignition temperature, a self-sustaining combustion reaction propagates through the mixture, converting the precursors into the final product in a matter of minutes. The large volume of gases evolved during the reaction helps to dissipate heat and can lead to the formation of fine, porous, and crystalline powders.

| Fuel | Ignition Temperature (°C) | Characteristics of Product |

| Urea | ~500 | High flame temperature, rapid reaction, produces fine particles. |

| Glycine | ~180 | Acts as a complexant and fuel, leads to voluminous and fine powders. |

| Citric Acid | ~200 | Forms a stable gel, results in a more controlled combustion process. |

Solvent-Free Solid-State Reactions

Solvent-free solid-state reactions provide a simple, environmentally friendly, and scalable method for the synthesis of this compound. This approach involves the direct reaction of solid precursors at elevated temperatures, eliminating the need for solvents.

In a typical solid-state synthesis, finely powdered precursors, such as copper oxide (CuO) or copper carbonate (CuCO₃) and chromium oxide (Cr₂O₃), are intimately mixed in the desired stoichiometric ratio. The mixture is then subjected to high-temperature calcination, typically in the range of 800-1000°C, for several hours in a furnace. The high temperatures provide the necessary energy to overcome the activation barrier for the solid-state diffusion and reaction between the precursor particles, leading to the formation of the this compound spinel phase. The properties of the final product, such as crystallinity and particle size, are highly dependent on the calcination temperature and duration.

| Precursors | Calcination Temperature (°C) | Reaction Time (hours) | Product Characteristics |

| CuO + Cr₂O₃ | 800 - 1000 | 4 - 12 | Crystalline, larger particle size compared to wet-chemical methods. |

| CuCO₃ + Cr₂O₃ | 700 - 900 | 4 - 8 | The decomposition of the carbonate precursor can lead to a more reactive mixture. |

Parameters Influencing this compound Synthesis

The physicochemical properties of this compound, such as crystallinity, particle size, surface area, and catalytic activity, are significantly influenced by various parameters during its synthesis. Careful control of these parameters is essential to tailor the material's characteristics for specific applications.

Temperature is a critical factor in most synthetic methods. In solid-state reactions, higher calcination temperatures generally lead to increased crystallinity and larger particle sizes, as they promote atomic diffusion and grain growth. semnan.ac.ir However, excessively high temperatures can lead to sintering and a reduction in surface area. In hydrothermal and solvothermal synthesis, temperature affects the kinetics of nucleation and crystal growth, thereby influencing the size and morphology of the nanoparticles. ijcce.ac.ir

The pH of the reaction medium plays a crucial role in precipitation and co-precipitation methods. It governs the hydrolysis and condensation of metal precursors, affecting the composition and structure of the precipitated hydroxides or carbonates. ijcce.ac.ir The pH also influences the surface charge of the particles, which can affect their agglomeration and stability in the solution.

The choice of precursors can have a profound impact on the final product. The use of different salts (e.g., nitrates, chlorides, sulfates) can alter the reaction kinetics and the nature of the intermediate species formed. For instance, nitrates are often preferred in combustion synthesis as they act as oxidizers. The purity of the precursors is also paramount to avoid the incorporation of unwanted impurities into the final this compound structure. researchgate.net

Calcination temperature and atmosphere are key parameters in methods that involve a thermal treatment step, such as co-precipitation, sol-gel, and combustion synthesis. The calcination temperature directly affects the phase transformation, crystallinity, and particle size of the this compound. semnan.ac.ir Insufficient temperatures may result in incomplete formation of the spinel phase, while excessive temperatures can lead to the formation of undesirable phases or sintering. semnan.ac.ir The calcination atmosphere (e.g., air, inert gas) can also influence the oxidation state of the copper and chromium ions in the final product. researchgate.net

Role of pH in Solid-Phase Control

The pH of the reaction medium plays a pivotal role in the synthesis of this compound, particularly in precipitation and co-precipitation methods. It directly influences the nucleation and growth of the precursor particles, thereby affecting the composition, structure, and morphology of the final calcined product.

In co-precipitation techniques, the pH determines the rate of precipitation and the nature of the precipitated species. For the synthesis of this compound, maintaining a specific pH range is crucial for the complete precipitation of both copper and chromium hydroxides or carbonates, ensuring a homogeneous precursor. Research has shown that a final pH between 5 and 10 is generally effective, with a more specific range of 5.5 to 7 being preferred to maximize the recovery of the precipitated copper-chromium-nitrogen complex. google.com

In the inverse co-precipitation method for synthesizing this compound nanoparticles, the pH is carefully adjusted to a specific value. For instance, a pH of 9.0 has been successfully used to obtain fine precipitates of copper chromate, which are subsequently calcined. sid.ir Furthermore, in the solution combustion synthesis of nanosized this compound, the pH of the initial solution is a key parameter that is optimized. Studies have explored a range of pH values from 9 to 12, with results indicating that a pH of 12, in conjunction with other optimized parameters, yields a product with the highest surface area and an almost pure spinel phase. researchgate.net The control of pH is essential as it affects the hydrolysis and condensation reactions of the metal precursors in the solution, which in turn dictates the structure of the resulting gel or precipitate and, consequently, the properties of the final this compound material.

Impact of Calcination Temperature and Duration

Calcination is a critical heat treatment step in the synthesis of this compound that transforms the precursor material into the final crystalline oxide. The temperature and duration of calcination have a profound impact on the phase composition, crystallinity, particle size, and surface area of the resulting this compound.

The selection of an appropriate calcination temperature is essential for the formation of the desired this compound spinel phase (CuCr₂O₄). At lower temperatures, the decomposition of the precursor may be incomplete, resulting in an amorphous or poorly crystalline material. As the temperature increases, the crystallinity generally improves. However, excessively high temperatures can lead to undesirable effects such as sintering, which causes a reduction in the surface area, and the formation of other phases like copper(II) oxide (CuO) or delafossite (B1172669) (CuCrO₂). semnan.ac.ir

Research has shown that at calcination temperatures between 500 and 700°C, the resulting nanoparticles are typically composed of both the CuCr₂O₄ spinel and CuO phases. semnan.ac.ir At higher temperatures, such as 800 and 900°C, the CuCr₂O₄ spinel phase can react with CuO to produce CuCrO₂. semnan.ac.ir The optimal calcination temperature often represents a balance between achieving high crystallinity and maintaining a high surface area. For example, one study found that a calcination temperature of 520°C was sufficient to obtain the CuCr₂O₄ crystal structure. ijcce.ac.ir Another investigation determined that the best nanoparticle morphology and small particle size were achieved with calcination at 600°C. semnan.ac.ir The duration of calcination also plays a role; longer durations can promote crystal growth and phase transformations but may also lead to increased particle size and reduced surface area. plu.mx

| Calcination Temperature (°C) | Observed Phases | Key Findings | Reference |

|---|---|---|---|

| 500-700 | CuCr₂O₄ (spinel), CuO | Nanoparticles composed of both spinel and copper oxide phases. | semnan.ac.ir |

| 520 | CuCr₂O₄ (crystal) | Sufficient temperature for the formation of the this compound crystal structure. | ijcce.ac.ir |

| 600 | CuCr₂O₄, CuO | Optimal temperature for uniform morphology and small particle size. | semnan.ac.ir |

| 800-900 | CuCrO₂ | CuCr₂O₄ spinel reacts with CuO to form CuCrO₂. | semnan.ac.ir |

Optimization of Metal Ratios (e.g., Cu/Cr)

The molar ratio of copper to chromium (Cu/Cr) in the precursor solution is a fundamental parameter that dictates the stoichiometry and phase purity of the final this compound product. The optimization of this ratio is crucial for obtaining a single-phase this compound spinel and for controlling the presence of secondary phases such as CuO or Cr₂O₃.

The stoichiometric ratio for the this compound spinel (CuCr₂O₄) is 1:2. However, in practice, the optimal initial molar ratio of the precursors may deviate from this value to achieve the desired final product characteristics. Studies have systematically investigated the effect of varying the Cu/Cr molar ratio. For instance, research using ratios of 0.4, 0.7, and 1.0 revealed that the phase composition of the calcined product is dependent on this ratio, especially at higher calcination temperatures. semnan.ac.ir At 500 and 600°C, the amount of the CuO phase remained constant regardless of the initial Cu/Cr ratio. However, at 700°C, an increase in the Cu/Cr ratio led to a corresponding increase in the amount of the CuO phase. semnan.ac.ir

Another study highlighted that the phase structure of CuCr₂O₄ is dependent on the Cu:Cr molar ratio in the starting reactants. ijcce.ac.ir The selection of the Cu/Cr ratio can be a tool to not only control the primary spinel phase but also to intentionally introduce secondary phases that may act as promoters or support materials, thereby influencing the catalytic activity and selectivity of the final material. The optimal ratio is often determined empirically based on the desired application and the specific synthesis method employed. For example, a Cu/Cr atomic ratio between 0.8 to 2.5 has been explored, with a preferred range of 1.0 to 1.5 for certain catalytic applications. google.com

| Cu/Cr Molar Ratio | Calcination Temperature (°C) | Effect on Product Phase | Reference |

|---|---|---|---|

| 0.4, 0.7, 1.0 | 500-600 | Amount of CuO phase remains constant. | semnan.ac.ir |

| Increasing from 0.4 to 1.0 | 700 | Amount of CuO phase increases. | semnan.ac.ir |

| 1:2 | 520 | Formation of CuCr₂O₄ crystal structure. | ijcce.ac.ir |

| 0.8-2.5 (1.0-1.5 preferred) | Not specified | Range explored for catalytic applications. | google.com |

Influence of Precursor Selection

The choice of copper and chromium precursors is a critical factor that influences the synthesis pathway and the properties of the resulting this compound. Different precursors exhibit varying reactivity, decomposition behavior, and interaction with other reagents, which can significantly affect the characteristics of the intermediate and final products.

Commonly used precursors include nitrates, sulfates, carbonates, and acetates of copper and chromium. For instance, copper(II) nitrate trihydrate and chromium(III) nitrate nonahydrate are frequently employed in co-precipitation and sol-gel methods. sid.ir The use of basic copper carbonate and chromium carbonate in a solid-state reaction has also been reported. plu.mx

The selection of precursors can influence the morphology and homogeneity of the precipitate. For example, the traditional Adkins catalyst was prepared by the thermal decomposition of copper ammonium chromate. The inclusion of barium, often introduced as barium nitrate, can prevent the reduction of the catalyst to an inactive form. researchgate.net The anions of the precursor salts (e.g., nitrate, sulfate) can also play a role in the reaction chemistry and may need to be washed out of the precipitate to avoid contamination of the final product.

Furthermore, the synthesis method itself is often closely tied to the precursor selection. For instance, the sol-gel method often utilizes metal nitrates in the presence of a complexing agent like citric acid. This approach can lead to well-crystallized Cu-Cr-O nanocomposites at relatively low calcination temperatures (e.g., 500°C). The choice of precursor not only impacts the chemical composition but also the physical properties such as surface area and porosity of the final this compound material.

Advanced Characterization of Copper Chromite Architectures

Microscopic and Morphological Characterization

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and topography of copper chromite materials. SEM analysis reveals that the morphology of CuCr₂O₄ can vary significantly depending on the synthesis method. For instance, this compound synthesized via a sol-gel method can result in extremely minute, round, nanosized particles that exhibit a high degree of agglomeration. wum.edu.pk In contrast, other synthesis routes can produce irregular, sub-micron-sized particles. wum.edu.pk

Studies have shown that the morphology of pure this compound can consist of uniform structures. mdpi.com For example, nanoparticles synthesized by the co-precipitation method can appear as nanosheets with a thickness in the range of 20-35 nm, although significant aggregation is often observed due to the small particle size. semnan.ac.ir The addition of dopants can also influence the morphology. For instance, the surface morphology of copper-doped strontium chromite is reportedly similar to that of strontium chromite. wum.edu.pk SEM has also been instrumental in observing different morphologies in this compound used as a ballistic modifier in solid rocket propellants, which contribute to the toughening of the propellant composition. researchgate.net

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) provides higher resolution images than SEM, allowing for the detailed examination of the internal microstructure, particle size, and shape of this compound nanoparticles. neuroquantology.comrsc.org TEM analysis has confirmed the formation of spherical and regular structures in doped this compound samples. rsc.org For instance, in Mg-doped this compound, as the concentration of Mg²⁺ increases, the particle shape tends to become more spherical. rsc.org

TEM has been used to characterize the quasi-spherical shape of this compound nanoparticles prepared by a hydrothermal route, with sizes ranging from 22 to 55 nm. semanticscholar.orgplos.org The fine and homogeneous microstructure of this compound powders after processes like ball milling can also be effectively studied using TEM. colab.ws This technique is crucial for confirming the nanostructured nature of the synthesized materials and provides insights into the dispersion and morphology of the particles. neuroquantology.com

Diffraction and Structural Analysis

The crystalline structure and phase purity of this compound are fundamental properties that dictate its performance. X-ray diffraction is the primary technique employed for this analysis.

X-ray Diffraction (XRD) for Crystalline Structure and Phase Identification

X-ray Diffraction (XRD) is a cornerstone technique for identifying the crystalline phases and determining the structural parameters of this compound. The XRD patterns of CuCr₂O₄ typically show diffraction peaks that correspond to its spinel structure. mdpi.comresearchgate.net For pure this compound, a tetragonal structure is often observed. wum.edu.pkwum.edu.pk The diffraction peaks can be indexed according to standard JCPDS files, such as no. 88-0110 and no. 34-0424, confirming the high phase purity of the synthesized product. rsc.orgresearchgate.net

The synthesis conditions, particularly the calcination temperature, play a critical role in the final crystalline phase. For example, XRD analysis of nanoparticles calcined at different temperatures revealed that at 500-700°C, the samples were composed of CuCr₂O₄ spinel and CuO phases. semnan.ac.ir At higher temperatures of 800 and 900°C, the CuCr₂O₄ spinel phase was observed to react with CuO to form CuCrO₂. semnan.ac.ir The annealing temperature also affects the crystal purity, with an increase in temperature leading to a decrease or disappearance of impurity-related crystal planes. mdpi.com

XRD is also used to determine the average crystallite size of the nanoparticles using the Scherrer equation. mdpi.complos.org For instance, the crystallite size of this compound has been calculated to be in the range of 29.98 nm to 43.12 nm, with the size decreasing as the concentration of a dopant like magnesium increases. rsc.org

| Sample | Synthesis/Calcination Temperature (°C) | Observed Phases | Crystallite Size (nm) | Reference |

|---|---|---|---|---|

| CuCr₂O₄ | 750 | CuCr₂O₄ (Tetragonal) | 15.5 | mdpi.com |

| CuCr₂O₄ | 850 | CuCr₂O₄ | - | mdpi.com |

| Pure CuCr₂O₄ | 750 | Tetragonal | 37 - 47 | wum.edu.pk |

| CuCr₂O₄ | 400 | Pure cubic this compound | 14 | plos.org |

| CuCr₂O₄ | 500 | - | 17 | plos.org |

| CuCr₂O₄ | 600 | - | 22 | plos.org |

| CuCr₂O₄ | 500 - 700 | CuCr₂O₄ spinel and CuO | - | semnan.ac.ir |

| CuCr₂O₄ | 800 - 900 | CuCrO₂ | - | semnan.ac.ir |

Thermal and Surface Area Characterization

The thermal stability and surface properties of this compound are critical for its application in catalysis and other high-temperature processes.

Thermogravimetric and Differential Thermal Analysis (TG-DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability and decomposition behavior of this compound and its precursors. rsc.orgrsc.org TGA of this compound synthesized via a modified combustion route showed a 2% weight loss around 102°C, which was attributed to the loss of absorbed moisture (lattice water). researchgate.net These techniques are also instrumental in determining the appropriate calcination temperatures during synthesis by analyzing the thermal decomposition of the precursor materials. rsc.orgrsc.org For example, TG-DTA can be used to qualify the precursor of the catalyst, such as Cu-Cr-O-citric acid, and the final catalyst compositions. rsc.orgrsc.org

Brunauer–Emmett–Teller (BET) Surface Area Analysis

The Brunauer–Emmett–Teller (BET) method is a widely used technique for determining the specific surface area of porous and finely divided materials like this compound. The surface area is a key parameter influencing the catalytic activity of the material. For instance, a this compound sample was found to have a BET surface area of 6.09 m²/g. researchgate.net Research has shown that doping can significantly affect the surface area. Mg-doped this compound samples have been found to possess a higher specific surface area compared to pure CuCr₂O₄. rsc.org The BET method, along with the analysis of pore volume and size distribution, provides a comprehensive understanding of the surface characteristics of this compound architectures. rsc.org

| Sample | BET Surface Area (m²/g) | Reference |

|---|---|---|

| This compound (CUCRO) | 6.09 | researchgate.net |

| Mg-doped CuCr₂O₄ | Higher than pure CuCr₂O₄ | rsc.org |

Temperature Programmed Reduction (TPR)

Temperature Programmed Reduction, particularly using hydrogen (H₂-TPR), is a vital technique for investigating the reducibility of metal oxides within the this compound catalyst. ias.ac.in The process involves heating the catalyst material at a constant rate in a stream of a reducing gas mixture, typically H₂ in an inert carrier like argon or nitrogen, and monitoring the hydrogen consumption with a thermal conductivity detector (TCD). ias.ac.ingla.ac.uk This analysis reveals the temperatures at which different metallic species are reduced, providing information on the metal-support interactions and the phases present. gla.ac.uk

For this compound catalysts, TPR studies show that the reduction of copper species typically begins at a relatively low temperature, around 150 °C. researchgate.net The TPR profile often displays a broad reduction peak, which can be attributed to the reduction of both highly dispersed copper oxide (CuO) and the copper ions within the this compound (CuCr₂O₄) spinel structure. ias.ac.inresearchgate.net The specific reduction temperature can be influenced by factors such as the support material and the presence of promoters. For instance, using a higher surface area silica (B1680970) support or calcining the precursor in flowing air can lower the reduction temperature. gla.ac.uk The addition of promoters like cerium can also significantly improve the reducibility of copper. grafiati.com In some cases, distinct reduction peaks may emerge, indicating the presence of different copper species or interactions. gla.ac.uk

Temperature Programmed Desorption of Ammonia (B1221849) (NH₃-TPD) for Surface Acidity

Temperature Programmed Desorption of Ammonia (NH₃-TPD) is a widely used method to determine the total number and strength distribution of acid sites on a catalyst's surface. ias.ac.inscielo.br The procedure involves saturating the catalyst with ammonia at a low temperature, followed by purging with an inert gas to remove physisorbed molecules. ias.ac.in Subsequently, the temperature is increased at a linear rate, and the desorbed ammonia is quantified by a detector. ias.ac.in

The temperature at which ammonia desorbs correlates with the strength of the acid sites. These sites are often classified as weak, mild (or medium), and strong. scielo.brconicet.gov.ar For this compound, studies have shown a concentration of acidity in the mild-strength range. scielo.brconicet.gov.ar

Table 1: NH₃-TPD Acidity Profile of this compound

| Acidity Parameter | Value | Desorption Temperature Range | Source |

|---|---|---|---|

| Total Acidity | 0.31 mmol g⁻¹ | 150- >500 °C | scielo.br |

| Weak Acid Sites | 29% | 150-300 °C | scielo.br |

| Mild Acid Sites | 66% | 300-500 °C | scielo.br |

| Strong Acid Sites | 5% | >500 °C | scielo.br |

This distribution of acid sites is crucial for the catalyst's performance in acid-catalyzed reactions. scielo.br

Pyridine (B92270) Adsorption Studies

To further elucidate the nature of the surface acidity, pyridine adsorption studies, often coupled with Fourier Transform Infrared Spectroscopy (FTIR), are employed. ias.ac.inias.ac.in This technique allows for the differentiation between Brønsted acid sites (proton donors) and Lewis acid sites (electron pair acceptors). ias.ac.in

In the context of this compound catalysts, particularly those used in reactions like glycerol (B35011) dehydration, pyridine adsorption studies have been instrumental. ias.ac.inias.ac.inresearcher.life Research indicates that the reduced form of the catalyst is more active, and this enhanced activity is linked to the presence of cuprous ions (Cu¹⁺). ias.ac.inresearcher.life Pyridine-FTIR analysis identifies these cuprous ions as acting as Lewis acid sites. ias.ac.inias.ac.in These Lewis acid sites are considered critical for the catalytic pathway in specific dehydration reactions. ias.ac.in The addition of promoters can further influence the density of these Lewis acid sites. researchgate.net

Other Advanced Characterization Techniques

Beyond the temperature-programmed methods, other surface-sensitive and particle analysis techniques provide a more complete picture of this compound's properties.

Auger Electron Spectroscopy (AES)

Auger Electron Spectroscopy (AES) is a powerful surface-sensitive analytical technique used to determine the elemental composition of the top few nanometers of a material. cityu.edu.hkmaterialinterface.com It operates by bombarding the sample with an electron beam, causing the emission of Auger electrons at energies characteristic of the elements present. cityu.edu.hk

AES is particularly useful for investigating the surface of this compound catalysts, for example, in studies of catalyst deactivation. purdue.eduresearchgate.net Analysis of used catalysts has shown that an increase in the surface chromium-to-copper (Cr/Cu) ratio can occur at high temperatures. researchgate.net This suggests that chromium species may migrate and cover the active copper sites, leading to a loss of catalytic activity. researchgate.net AES can also be used to identify the oxidation states of surface elements by analyzing the kinetic energy and shape of the Auger peaks. purdue.edu For instance, reference spectra for Cu⁰, Cu₂O, and CuO can be used to curve-fit the experimental data and determine the relative amounts of different copper species on the catalyst surface. purdue.edu

Zeta Potential Measurements

Zeta potential measurements are used to assess the surface charge of particles in a colloidal suspension, which provides a key indicator of the stability of the dispersion. kashanu.ac.ir A high absolute zeta potential value (e.g., > ±30 mV) indicates strong inter-particle repulsion and a stable dispersion, whereas values close to zero suggest instability and a tendency for particles to agglomerate. kashanu.ac.ir

For this compound nanoparticles synthesized via a green method, a zeta potential of +5.6 mV has been reported. kashanu.ac.ir This low positive value indicates significant instability of the nanoparticles in the dispersion medium, meaning they have a high tendency to aggregate. kashanu.ac.ir Understanding the zeta potential is crucial for applications where the catalyst is used in a liquid phase, as it affects particle size distribution and the availability of active sites.

Table 2: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound (CuCr₂O₄) | 16212536 |

| Copper | 23978 |

| Copper(II) oxide (CuO) | 14829 |

| Copper(I) oxide (Cu₂O) | 10313203 |

| Chromium(III) oxide (Cr₂O₃) | 10313204 |

| Ammonia (NH₃) | 222 |

| Pyridine | 1049 |

| Helium | 23987 |

| Argon | 23986 |

| Nitrogen | 947 |

| Cerium | 6334237 |

Catalytic Applications and Mechanistic Insights of Copper Chromite

Hydrogenation Catalysis

Copper chromite is a well-established catalyst for the hydrogenation of a variety of functional groups. semanticscholar.orgbloomtechz.com It is particularly valued for its ability to selectively reduce certain groups while leaving others, such as aromatic rings, intact. semanticscholar.orggoogle.com This selectivity makes it a crucial tool in the synthesis of fine chemicals, pharmaceuticals, and other industrial products. bloomtechz.com

Selective Hydrogenation of Carbonyl Compounds to Alcohols

This compound catalysts are highly effective in the selective hydrogenation of aldehydes and ketones to their corresponding primary and secondary alcohols. semanticscholar.orggoogle.comclariant.com

Aldehydes to Primary Alcohols: The hydrogenation of aldehydes using copper-chromium oxide catalysts typically occurs at temperatures between 125-150°C. semanticscholar.org A notable example is the conversion of benzaldehyde (B42025) to benzyl (B1604629) alcohol, which proceeds with high yield even at 180°C, minimizing the side reaction of hydrogenolysis to toluene. semanticscholar.orgchemijournal.com Another significant industrial application is the vapor-phase hydrogenation of furfural (B47365) to furfuryl alcohol, a key intermediate in the production of resins, synthetic fibers, and solvents. chemijournal.com Research has indicated that Cu⁰ is the active phase for this transformation. semanticscholar.org

Ketones to Secondary Alcohols: this compound is also employed in the hydrogenation of ketones. semanticscholar.org A prominent example is the hydrogenation of acetone (B3395972) to isopropanol (B130326), which is carried out at temperatures of 300-350°C. chemijournal.com

The selective hydrogenation of α,β-unsaturated aldehydes and ketones to the corresponding allylic alcohols is another area where this compound has been studied. uva.nl However, the catalyst's selectivity can be influenced by the conjugated nature of the substrate, which can enhance the reactivity of the C=C bond. researchgate.net

Hydrogenation of Nitro Compounds to Amines

The selective hydrogenation of aromatic nitro compounds to their corresponding amines is a critical reaction in the chemical industry, and this compound is a frequently used catalyst for this purpose. semanticscholar.orgbloomtechz.comgoogle.com This process is essential for the production of high-volume chemicals like aniline (B41778) and toluene-diamines. semanticscholar.org

The reaction is typically carried out in either the vapor or liquid phase. semanticscholar.org For instance, the hydrogenation of nitrobenzene (B124822) to aniline can be effectively catalyzed by this compound. semanticscholar.orgchemijournal.com Studies have shown that the conversion of nitrobenzene to aniline is optimized over this compound catalysts with specific compositions, such as those containing iron substitutions. semanticscholar.org Interestingly, some research suggests that the unreduced form of this compound is the stable and active catalyst for nitrobenzene hydrogenation. semanticscholar.org The adsorption behavior of reactants and products, such as nitrobenzene and aniline, on the catalyst surface has been studied to understand the reaction kinetics. researchgate.netresearchgate.net

Conversion of Unsaturated Hydrocarbons

This compound catalysts are utilized in the hydrogenation of unsaturated hydrocarbons, specifically alkenes and alkynes, to their saturated counterparts (alkanes). quora.com This process is typically conducted at elevated temperatures, ranging from 150 to 200°C, and under high pressure. quora.com The catalyst facilitates the addition of hydrogen across the double or triple bonds of the hydrocarbons. While effective, for high-pressure hydrogenations, nickel supported on kieselguhr is also a commonly used alternative. quora.com

In the context of vegetable oil hydrogenation, copper-based catalysts, including this compound, exhibit high selectivity. chemijournal.com Unlike stronger catalysts such as nickel, this compound minimizes over-saturation, preserving some of the nutritional value of the oils. chemijournal.com The mechanism for the hydrogenation of polyunsaturated fatty acids is believed to involve the formation of a conjugated diene as an initial step, rather than direct hydrogenation of the double bond. mdpi.com This is consistent with the Horiuti-Polanyi mechanism, which involves the reversible addition of a first hydrogen atom followed by the irreversible addition of a second. mdpi.comresearchgate.net

Hydrogenation of Fatty Acids and Esters to Alcohols

The conversion of fatty acids and their esters to fatty alcohols is a significant industrial process, with the resulting alcohols being used in the production of detergents, cosmetics, and lubricants. bloomtechz.combch.ro this compound is a key catalyst in this transformation, particularly in the hydrogenolysis of fatty acid esters. semanticscholar.orgwikipedia.org

This hydrogenation is typically carried out under demanding conditions, including high pressures (ranging from 2-50 MPa) and temperatures (from 200-400°C). researchgate.net The process can be conducted in both slurry and fixed-bed reactors, with the latter often operating in the vapor phase at pressures around 40 bar. csic.esgoogle.com For instance, the hydrogenolysis of fatty acid methyl esters to fatty alcohols has been studied at temperatures of 200-300°C and pressures of 135-203 atm using a powdered this compound catalyst in suspension. bch.ro

While effective, one characteristic of this process is the simultaneous hydrogenation of any unsaturated carbon-carbon bonds present in the fatty acid chain, resulting in the formation of saturated fatty alcohols. semanticscholar.orggoogle.com Research has also explored the use of promoters, such as barium, to enhance the catalyst's performance. bch.roresearchgate.net

Catalytic Reduction Pathways and Active Sites (e.g., Cu(0), Cu(I) species)

The exact nature of the active sites and the catalytic mechanism in this compound-mediated hydrogenations has been a subject of investigation, with different copper species proposed to play key roles.

One proposed mechanism identifies metallic copper (Cu(0)) nanoparticles as the active sites for hydrogen activation. uva.nl This is supported by studies on the selective hydrogenation of furfural to furfuryl alcohol, where Cu(0) was observed as the active phase. semanticscholar.orgresearchgate.net In this model, the reaction mechanism is thought to be interface-based, involving both the copper nanoparticle surface and the spinel support. The metallic copper particles facilitate the dissociative adsorption and oxidation of H₂, while the spinel phase acts as a reservoir for protons. uva.nl

Another theory suggests that Cu(I) species are the crucial active sites. uva.nl This mechanism proposes that the catalytic activity correlates with the amount of Cu(I) located in the octahedral sites of the this compound spinel structure, forming a Cu(I)-H pair that acts as the active site. uva.nl This was particularly suggested for the selective hydrogenation of dienes and α,β-unsaturated aldehydes and ketones. uva.nlgoogle.com

Further research indicates that during the reduction of this compound in a hydrogen atmosphere, metallic copper is formed along with the absorption of hydrogen into the oxide structure in the form of protons (H+). researchgate.net This reduced form, containing both metallic copper and stabilized protons, exhibits catalytic activity in hydrogenation reactions. researchgate.net The deactivation of the catalyst during hydrogenation is often attributed to the chemical reduction of the catalyst to metallic copper, cuprous oxide, and cuprous chromite. google.com

Dehydrogenation Catalysis

This compound is also a highly selective catalyst for the dehydrogenation of alcohols to produce aldehydes or ketones, a reaction of significant industrial importance. bloomtechz.comchemijournal.com This high selectivity helps in minimizing the formation of unwanted by-products. chemijournal.com

A notable application is in the dehydrogenation of methanol (B129727). chemijournal.com Unlike the dehydrogenation of other primary alcohols which typically yield aldehydes, the dehydrogenation of methanol over this compound catalysts primarily produces methyl formate (B1220265). semanticscholar.orgchemijournal.com This reaction is believed to proceed via the formation of formaldehyde (B43269) as an intermediate. acs.org The kinetics of this reaction have been studied, with an activation energy of approximately 78 kJ/mol reported for a commercial this compound catalyst. researchgate.net The process is generally carried out in the vapor phase. epo.org

This compound also catalyzes the dehydrogenation of other alcohols. For example, it is used for the dehydrogenation of isopropanol to acetone and 1-butanol (B46404) to butyraldehyde (B50154). chemijournal.com Furthermore, it has been investigated for the dehydrogenation of ethanol (B145695) to ethyl acetate (B1210297), where it demonstrates high selectivity. researchgate.net The catalytic oxidation of veratryl alcohol to veratraldehyde, which is a dehydrogenation process, has also been successfully carried out using this compound catalysts. rsc.org

Dehydrogenation of Organic Compounds and Hydrocarbons

This compound is an effective catalyst for the dehydrogenation of alcohols to produce aldehydes and ketones. google.combloomtechz.com For instance, it is used in the industrial production of acetaldehyde (B116499) from ethanol, achieving high selectivity. chemijournal.comresearchgate.net Similarly, it catalyzes the dehydrogenation of isopropanol to acetone and cyclohexanol (B46403) to cyclohexanone, the latter being a key intermediate in the production of nylon. chemijournal.comechemi.com While primary alcohols are typically dehydrogenated to aldehydes, methanol is an exception, forming methyl formate over this compound catalysts. semanticscholar.org

In the petrochemical sector, this compound is crucial for the dehydrogenation of hydrocarbons to generate olefins like ethylene (B1197577) and propylene (B89431). bloomtechz.combloomtechz.com These olefins are fundamental precursors for manufacturing plastics and synthetic fibers. bloomtechz.combloomtechz.com The catalyst's ability to withstand high temperatures and pressures makes it suitable for large-scale industrial dehydrogenation processes. bloomtechz.com The dehydrogenation of diols to lactones in the liquid phase is another application of this compound catalysts. wipo.int

Ongoing research focuses on enhancing the performance of this compound in dehydrogenation reactions through innovations in catalyst design, such as nanostructuring and surface modifications, to improve efficiency and sustainability. bloomtechz.com

Dehydration Reactions (e.g., Glycerol (B35011) Dehydration)

This compound has been identified as a highly efficient catalyst for the dehydration of glycerol to acetol (hydroxyacetone). researchgate.netscielo.branalis.com.my This reaction is a key step in the valorization of glycerol, a byproduct of biodiesel production. researchgate.netanalis.com.my High selectivity for acetol, exceeding 90%, has been achieved using a this compound catalyst in a reactive distillation system. researchgate.netcapes.gov.br The acetol produced can be subsequently hydrogenated to yield propylene glycol. researchgate.netanalis.com.my

Studies have shown that the catalytic activity is linked to the cuprous ion (Cu+) in the reduced form of the catalyst, which acts as a Lewis acid site for glycerol dehydration. researchgate.net The spinal CuCrO₄ phase is considered to play a primary role in the glycerol dehydration-hydrogenation process. researchgate.net The reaction is typically carried out in the gas phase at temperatures between 230-250 °C under atmospheric pressure. scielo.br The presence of a small amount of water in the glycerol feedstock can be beneficial, as it reduces the formation of residue and extends the catalyst's lifespan. researchgate.net

Mechanistic Aspects of Hydrogen Abstraction

The mechanism of hydrogen abstraction in dehydrogenation reactions catalyzed by this compound involves the catalyst's surface providing active sites for the removal of hydrogen atoms from the organic substrate. bloomtechz.com The process is endothermic and reversible, necessitating a supply of heat to the system. semanticscholar.org

The active sites for these reactions are a subject of ongoing research. One proposed mechanism suggests that a Cu(I)-H pair is the active site. uva.nl Studies on the reduction of this compound indicate that treatment with hydrogen at elevated temperatures leads to the formation of metallic copper and the absorption of hydrogen into the oxide structure as protons (H+), a process described by the redox reaction Cu²⁺ + H₂ → Cu⁰ + 2H⁺. researchgate.net This suggests a complex interplay between the different oxidation states of copper and the oxide support in the catalytic cycle.

In the context of hydrogenation, the reverse reaction of dehydrogenation, it has been proposed that Cu(I) species are the active sites for double-bond isomerization, while metallic copper (Cu⁰) is required for the hydrogenation of conjugated dienes. semanticscholar.org However, other studies identify metallic copper as the active site for hydrogenation, with catalyst deactivation occurring due to poisoning by polymeric species and, at higher temperatures, coverage of the copper sites by chromium. purdue.eduresearchgate.net The dissociative adsorption of hydrogen on the catalyst surface is a key step, and it is thought that both the spinel support and the metallic copper nanoparticles participate in the reaction mechanism. uva.nl

Oxidation Catalysis

This compound is a well-established and versatile catalyst in various oxidation reactions, demonstrating significant activity in the conversion of organic compounds and the abatement of harmful gases.

Oxidation of Organic Compounds (Alcohols to Aldehydes/Ketones)

This compound is effectively used to catalyze the oxidation of alcohols to aldehydes and ketones, which are important intermediates in the synthesis of fine chemicals, perfumes, and flavorings. bloomtechz.combloomtechz.com The catalyst facilitates the transfer of oxygen atoms to the reactant molecules by providing active sites on its surface. bloomtechz.com This catalytic activity accelerates the oxidation of organic compounds, leading to the efficient and selective formation of the desired oxidized products. bloomtechz.com The unique structure and surface properties of this compound contribute to its effectiveness in these industrial oxidation processes. bloomtechz.com

Carbon Monoxide (CO) Oxidation

This compound is recognized as one of the most effective and cost-efficient non-precious metal catalysts for the oxidation of carbon monoxide (CO) to carbon dioxide (CO₂). researchgate.nettandfonline.comtandfonline.com This application is particularly relevant for environmental protection, such as in catalytic converters for automobiles to control exhaust emissions. google.comcapes.gov.br The high chemical and thermal stability of the CuCr₂O₄ spinel structure makes it a promising catalyst for this purpose. researchgate.netgoogle.com

The mechanism of CO oxidation on this compound has been the subject of numerous studies. It is generally believed that copper is the primary active species, while chromium acts as a structural promoter, limiting the reduction of copper and stabilizing the catalyst through the formation of the CuCr₂O₄ phase. researchgate.nettandfonline.com However, some researchers suggest that the this compound spinel itself is the active component, and its efficiency cannot be attributed to either CuO or Cr₂O₃ alone. tandfonline.com Infrared spectroscopic, gravimetric, and kinetic studies have shown that the surface species involved in the reaction can be a copper carbonyl at temperatures above 80°C or a carbonate associated with chromium at higher temperatures (above 200°C). semanticscholar.org The reaction kinetics have been described by various models, often indicating a dependency on the partial pressures of both CO and O₂. researchgate.nettandfonline.com

The catalytic activity of this compound in CO oxidation is comparable to that of precious metal catalysts, making it an attractive alternative due to its lower cost and ready availability. tandfonline.comtandfonline.com

Ammonia (B1221849) Oxidation

This compound also exhibits catalytic activity in the oxidation of ammonia. taylorandfrancis.com This process is a fundamental step in the production of nitric acid and other nitrogen-containing chemicals. While specific details on the industrial application and mechanistic pathways of ammonia oxidation over this compound are less extensively documented in the provided context compared to other reactions, its catalytic potential in this area is acknowledged.

Interactive Data Table: Catalytic Applications of this compound

| Reaction Type | Substrate | Product | Key Findings/Conditions | References |

| Dehydrogenation | Primary Alcohols (e.g., Ethanol) | Aldehydes (e.g., Acetaldehyde) | High selectivity (up to 95%). chemijournal.com Industrially applied. researchgate.net | semanticscholar.org, chemijournal.com, researchgate.net |

| Dehydrogenation | Secondary Alcohols (e.g., Isopropanol) | Ketones (e.g., Acetone) | High selectivity. chemijournal.com | chemijournal.com |

| Dehydrogenation | Methanol | Methyl Formate | An exception to aldehyde formation from primary alcohols. | semanticscholar.org |

| Dehydrogenation | Hydrocarbons | Olefins (e.g., Ethylene, Propylene) | Crucial for petrochemical industry; suitable for high T&P. bloomtechz.combloomtechz.com | bloomtechz.com, bloomtechz.com |

| Dehydration | Glycerol | Acetol (Hydroxyacetone) | >90% selectivity in reactive distillation. researchgate.netcapes.gov.br Key for glycerol valorization. | researchgate.net, scielo.br, capes.gov.br |

| Oxidation | Alcohols | Aldehydes/Ketones | Important for fine chemical synthesis. bloomtechz.combloomtechz.com | bloomtechz.com, bloomtechz.com |

| Oxidation | Carbon Monoxide (CO) | Carbon Dioxide (CO₂) | Effective non-precious metal catalyst for emission control. researchgate.nettandfonline.com | semanticscholar.org, researchgate.net, google.com, tandfonline.com, tandfonline.com |

| Oxidation | Ammonia | Nitrogen Oxides | Catalytic activity noted. | taylorandfrancis.com |

Electron Transfer Mechanisms in Oxidation

This compound functions as a critical catalyst in oxidation reactions primarily through its ability to facilitate electron transfer processes. bloomtechz.com As a p-type semiconductor, this compound possesses conductive holes that exhibit high activity in an oxidizing atmosphere, allowing it to participate in electron transfer. acs.org The catalyst's surface provides active sites where reactants can interact, promoting the rapid transfer of oxygen atoms. bloomtechz.com This catalytic activity accelerates the oxidation of various compounds. bloomtechz.com The mechanism for the decomposition of acids like perchloric acid on a this compound catalyst is proposed to involve proton transfer to an acceptor site, such as an O²⁻ ion, on the catalyst surface, followed by the decomposition of the resulting anion. cdnsciencepub.com This ability to facilitate electron transfer is fundamental to its role in both industrial chemical synthesis and environmental applications. bloomtechz.com

Catalysis in Energetic Materials and Propellants

This compound is a well-known and effective burn rate modifier for the combustion of solid propellants. acs.orgacs.org It is particularly valued for its ability to accelerate the thermal decomposition of ammonium (B1175870) perchlorate (B79767) (AP), a common oxidizer in composite solid propellants. acs.orgacs.org

Thermal Decomposition of Ammonium Perchlorate (AP)

This compound significantly enhances the thermal decomposition of ammonium perchlorate by lowering its decomposition temperature. acs.orgrsc.org Studies have shown that the addition of nano-copper chromite can reduce the high-temperature decomposition (HTD) peak of AP by as much as 118 °C. researchgate.net The catalytic efficiency is closely linked to the dispersion of the catalyst within the AP matrix; a more uniform distribution leads to a better catalytic effect. acs.org

Mechanical ball milling has been shown to be a highly effective method for dispersing nano-copper chromite onto the surface of ultrafine AP particles. acs.org This enhanced contact area promotes the reaction between the catalyst and the decomposition products of AP. acs.org Research indicates that as the milling time increases, the high-temperature decomposition peak (TH) of AP is significantly lowered. For instance, without a catalyst, the TH of ultrafine AP is 395.7 °C. With the addition of nano-CuCr₂O₄, this temperature can be drastically reduced. acs.org

The table below illustrates the effect of mechanical milling time on the high-temperature decomposition peak of an AP-copper chromite composite.

| Milling Time (hours) | High-Temperature Decomposition Peak (TH) (°C) | Temperature Decrease (°C) |

| 0 (Pure AP) | 395.7 | 0 |

| 0.5 | 345.2 | 50.5 |

| 1 | 340.5 | 55.2 |

| 2 | 337.7 | 58.0 |

| 6 | 317.6 | 78.1 |

| 12 | 323.4 | 72.3 |

| 24 | 339.8 | 55.9 |

| 48 | 325.8 | 69.9 |

This data is derived from a study on nano-CuCr₂O₄/ultrafine AP composites. acs.org

Role in Modifying Burning Rates of Solid Propellants

This compound is widely used as a burn rate accelerator in solid propellant formulations. acs.orgacs.org Transition-metal oxides, including this compound, are known to increase the burning rate of composite solid propellants. acs.org The primary role of a burn rate modifier is to alter the combustion rate of the propellant and, in some cases, decrease its sensitivity to pressure. acs.org

In typical composite solid propellants based on a hydroxyl-terminated polybutadiene (B167195) (HTPB) binder, aluminum fuel, and an ammonium perchlorate oxidizer, this compound is added in small weight percentages to achieve the desired ballistic properties. acs.org The catalytic effect of this compound on AP decomposition is a key factor in its ability to enhance the propellant's burning rate. researchgate.net Different commercial grades of this compound can lead to varying burning rates, indicating that performance is affected not only by surface area but also by chemical composition and crystalline structure. redalyc.org

Propellant Combustion Enhancement Mechanisms

The mechanism by which this compound enhances propellant combustion is directly linked to its catalytic effect on the decomposition of ammonium perchlorate. acs.orgresearchgate.net As a p-type semiconductor, this compound facilitates an electron transfer process that accelerates the breakdown of AP at lower temperatures. acs.orgresearchgate.net

The enhancement process involves several steps:

Improved Decomposition: this compound lowers the activation energy required for AP decomposition, causing the oxidizer to break down more rapidly and at lower temperatures. acs.orgresearchgate.net

Surface Reactions: The catalyst provides active sites on the propellant's burning surface, promoting redox reactions between the fuel and the oxidizer's decomposition products. acs.org The efficiency of this process is improved when nano-sized this compound is uniformly dispersed, maximizing the contact area with AP. acs.org

By accelerating the decomposition of the primary oxidizer, this compound effectively increases the rate at which the entire propellant mixture combusts, thus serving as a potent combustion enhancer. acs.org

Environmental Catalysis and Remediation

This compound's catalytic properties extend to environmental applications, where it is used for pollution control and waste management. bloomtechz.com

Catalytic Oxidation of Industrial Waste Gases and Pollutants

This compound is an effective catalyst for the deep oxidation of volatile organic compounds (VOCs) and other harmful industrial emissions. e3s-conferences.orgsemanticscholar.org It is used in catalytic converters and industrial emission control systems to transform toxic gases into less harmful substances. bloomtechz.combloomtechz.com

Key applications include:

Oxidation of Carbon Monoxide (CO) and Hydrocarbons (HC): In automotive catalytic converters, this compound facilitates the oxidation of CO and unburned hydrocarbons into carbon dioxide (CO₂) and water. bloomtechz.comgoogle.com

Reduction of Nitrogen Oxides (NOx): It aids in the conversion of nitrogen oxides into harmless nitrogen gas (N₂). bloomtechz.com

Flue Gas Desulfurization: this compound catalysts are employed to remove sulfur dioxide (SO₂) from industrial flue gases, which helps prevent acid rain. bloomtechz.com

Treatment of Industrial Vapors: It has been used to neutralize toxic emissions such as styrene, toluene, and acetone from industrial facilities. e3s-conferences.org

The catalyst's ability to operate effectively, resist poisoning, and maintain stability at high temperatures makes it a valuable component in environmental remediation technologies. bloomtechz.combloomtechz.comgoogle.com

Volatile Organic Compound (VOC) Incineration and Removal

This compound (CuCr₂O₄) is a versatile and effective catalyst for the abatement of pollution, including the removal of volatile organic compounds (VOCs). semanticscholar.org Its catalytic activity is particularly notable in the oxidation of various organic air pollutants. bcrec.id

The incineration of VOCs using this compound catalysts involves the conversion of these harmful compounds into less detrimental substances like carbon dioxide and water. Research has demonstrated the potential of this compound in this application. For instance, in the catalytic oxidation of toluene, a common VOC, this compound catalysts have shown significant efficiency.

The effectiveness of this compound in VOC incineration can be attributed to its stable spinel structure and the synergistic effects between copper and chromium. The catalyst's ability to facilitate oxidation reactions makes it a promising candidate for air pollution control technologies. researchgate.net

Aqueous Organic Waste Treatment

This compound catalysts are also utilized in the treatment of aqueous organic waste. semanticscholar.org These catalysts are effective in the catalytic wet air oxidation (CWAO) process, which is designed to treat wastewater containing organic pollutants. scirp.orgscirp.org This method offers a way to break down harmful organic substances in water into less hazardous compounds. bloomtechz.com

One study investigated the use of an industrial this compound catalyst for the CWAO of wastewater containing phenol (B47542). scirp.orgscirp.org The results indicated that the conversion of phenol increased with higher temperatures, pressure, and gas flow rates, while it decreased with a higher initial concentration of phenol. scirp.orgscirp.org At 130°C and 4 bar, a phenol conversion of 40% was achieved. scirp.org The active component in the commercial catalyst used was identified as copper oxide (CuO), with the catalyst composition being 67% - 77% CuO, 20% - 30% this compound, and 1% - 3% synthetic graphite (B72142). scirp.orgscirp.org

The CWAO process using this compound provides an advantage over traditional wet air oxidation by operating under less severe conditions, which can lower energy requirements and improve oxidation efficiencies. scirp.org This makes it a potentially more cost-effective and efficient method for treating industrial effluents with high organic content. scirp.org

Desulfurization and Mercury Capture from Coal Gas

This compound has been identified as a useful sorbent for the desulfurization of hot coal gas, particularly in integrated gasification combined cycle (IGCC) power plants. semanticscholar.orgelectrochem.org It effectively removes hydrogen sulfide (B99878) (H₂S) from coal gas at elevated temperatures. illinois.edu A specific formulation, CuCr-29, demonstrated high attrition resistance and excellent desulfurization efficiency, with its reactivity improving over 20 cycles of testing. illinois.edu This sorbent can reduce H₂S concentrations in fuel gas to less than 5 ppmv at approximately 600°C. acs.orgresearchgate.net However, the reactivity of these sorbents is lower at temperatures below 500°C. illinois.edu

In addition to desulfurization, supported forms of binary oxides of copper and chromium have shown potential as effective sorbents for capturing mercury (Hg) from hot coal gas. semanticscholar.org This dual functionality makes this compound-based materials valuable for comprehensive purification of coal gas in advanced power generation systems.

Remediation of Chromium Species (e.g., Cr(VI) Reduction)

While this compound itself contains chromium, the catalytic properties of related copper-based materials are relevant to the remediation of harmful chromium species. The reduction of hexavalent chromium (Cr(VI)), a toxic and carcinogenic substance, to the less harmful trivalent chromium (Cr(III)) is a critical environmental remediation process. Catalytic reduction is an effective method for this transformation. Although direct studies focusing solely on this compound for Cr(VI) reduction are not prevalent in the provided context, the principles of catalysis involving copper and chromium oxides are applicable. The redox properties of this compound suggest its potential to facilitate the transfer of electrons necessary for the reduction of Cr(VI).

Role in Vehicular Emission Control Systems

This compound has been extensively studied as a catalyst for controlling vehicular emissions. semanticscholar.orgresearchgate.net It is considered a promising non-noble metal alternative for automotive catalytic converters due to its ability to oxidize harmful pollutants like carbon monoxide (CO), unburned hydrocarbons, and nitrogen oxides (NOx). researchgate.netbloomtechz.comtandfonline.com The catalyst converts these toxic gases into less harmful substances such as carbon dioxide, nitrogen, and water. bloomtechz.com

Research has shown that this compound exhibits catalytic activity for CO oxidation comparable to that of precious metals. tandfonline.com In the this compound system, copper oxide is proposed as the active component for CO oxidation, while chromium oxide acts as a promoter, enhancing the catalyst's stability and performance. researchgate.net Some early catalytic converter designs included this compound among other metals like iron, cobalt, and nickel for the oxidation of hydrocarbons and CO. kau.edu.sa Furthermore, this compound's tolerance to sulfur dioxide (SO₂) makes it a better candidate for oxidation catalysts in automobile emission control compared to other base metal catalysts. researchgate.net The development of alumina-containing this compound catalysts has also improved their high-temperature stability, which is crucial for automotive exhaust applications where temperatures can exceed 800°C. google.com

Emerging Catalytic and Chemical Synthesis Applications

Hydrogen Production Pathways (Photocatalysis, Water Gas Shift)

This compound is emerging as a promising catalyst in the production of hydrogen, a clean energy carrier, through various pathways. semanticscholar.org

Photocatalysis: this compound has been investigated for photocatalytic hydrogen production. researchgate.netnih.gov As a p-type semiconductor with a bandgap of approximately 1.4 eV, it can be activated by visible light. ijcce.ac.ir When used in a heterojunction with other materials like titanium dioxide (TiO₂), CuCr₂O₄ can enhance photocatalytic activity for hydrogen evolution from solutions like oxalic acid under simulated sunlight. researchgate.net The nanostructure of this compound plays a crucial role in its photocatalytic efficiency. nih.gov

Water Gas Shift (WGS) Reaction: The water gas shift reaction (CO + H₂O ⇌ CO₂ + H₂) is a primary industrial method for producing hydrogen. ornl.govacs.org Copper-chromium-iron oxide catalysts have been widely used for the high-temperature WGS reaction. ornl.govacs.org In these catalysts, chromium oxide acts as a textural promoter, increasing the surface area of the iron oxide and preventing sintering. acs.org The reaction mechanism over these catalysts is a "redox" mechanism, where CO is oxidized by oxygen from the catalyst, and water subsequently replenishes the oxygen vacancy, producing hydrogen. ornl.govacs.org While the primary catalyst is often iron-based, the inclusion of copper and chromium is critical for its industrial application and stability. wikipedia.orgmdpi.com

Alkylation and Cyclization Reactions

This compound (CuCr₂O₅) serves as a versatile and effective catalyst in a variety of organic synthesis processes, including alkylation and cyclization reactions. semanticscholar.orgtanyunchem.com These reactions are fundamental in the petrochemical industry and for producing valuable chemical intermediates. semanticscholar.org

Reductive alkylation is a significant application of this compound catalysts. For instance, it facilitates the N-alkylation of amines. Studies have demonstrated its use in the reductive alkylation of primary aromatic amines with aliphatic ketones in the presence of hydrogen. semanticscholar.org Similarly, it has been employed for the reductive N-alkylation of aniline with acetone and the reductive alkylation of aliphatic amines like methylamine (B109427) and ethanolamine (B43304) with various carbonyl compounds. semanticscholar.orgniscpr.res.in In the case of ethanolamine and methylamine alkylation, the catalyst was noted to undergo deactivation. niscpr.res.in Another notable alkylation is the Guerbet reaction, a condensation reaction that converts alcohols into their higher, branched-chain counterparts. This compound, often as part of a mixed catalyst system, is effective in this process. For example, a catalyst system comprising MgO, K₂CO₃, and this compound (Cu₂Cr₂O₅) has been used for the condensation of ethanol or 1-butanol to produce higher alcohols with minimal by-products. aocs.org this compound-based systems have also been studied for the Guerbet condensation of methanol with n-propanol to yield isobutyl alcohol and in the synthesis of isobutanol from methanol and ethanol. aocs.orgcapes.gov.br